Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
Description
¹H NMR (400 MHz, CDCl₃):
- Aromatic protons :
- H4 (pyridine): δ 8.48 (dd, J = 4.6, 1.5 Hz)
- H6 (pyridine): δ 8.23 (dd, J = 7.7, 1.7 Hz)
- H2 (pyrrole): δ 8.03 (s)
- Pinacol methyls : δ 1.35 (s, 12H)
- Boc group : δ 1.64 (s, 9H)
¹³C NMR (100 MHz, CDCl₃):
- Carbamate carbonyl : δ 152.3
- Aromatic carbons : δ 143.4 (C5), 128.4 (C4), 125.1 (C6)
- Boron-bound carbon : δ 83.2 (quaternary, dioxaborolane)
IR (ATR, cm⁻¹):
- B–O stretch : 1310–1350 (strong)
- C=O (carbamate) : 1705 (sharp)
- C–H (tert-butyl) : 2975–2990
Mass Spectrometry:
- ESI-MS : m/z 345.24 [M+H]⁺ (calc. 344.21)
- Fragmentation : Loss of Boc group (m/z 245) and pinacol (m/z 163)
Tautomeric Behavior of Pyrrolo[2,3-c]pyridine Core
The unprotected pyrrolo[2,3-c]pyridine core exhibits tautomerism between 1H (N1–H) and 3H (N3–H) forms. However, in this compound:
- Boc group effects :
Electronic effects :
- The electron-withdrawing Boc group reduces N1 basicity (pKa ~ 10.2), further stabilizing the 1H form.
- Boronate ester electron donation minimally impacts tautomeric equilibrium due to spatial separation from the core.
Figure 2 : Tautomeric locking mechanism by Boc protection
O=C(Ot-Bu)
|
N1–C2–C3–Bpin → No proton exchange at N3
Properties
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-13(12-8-9-20-10-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTWOZMQRQBRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1H-Pyrrolo[2,3-c]pyridine-1-carboxylate Intermediate
The synthesis begins with 1H-pyrrolo[2,3-c]pyridine (7-azaindole derivative), which undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base:
Reaction Conditions :
Miyaura Borylation at the 3-Position
The Boc-protected intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂) to install the boronate ester:
Optimized Parameters :
Key Considerations :
-
Regioselectivity : The 3-position is favored due to electron-donating effects of the pyrrole nitrogen, directing electrophilic borylation.
-
Side Reactions : Homocoupling or deborylation minimized by strict anhydrous conditions and degassing.
Route 2: Boronate Ester Installation Prior to Boc Protection
Direct Borylation of 1H-Pyrrolo[2,3-c]pyridine
An alternative approach first introduces the boronate ester to unprotected pyrrolopyridine, followed by Boc protection:
Advantages :
-
Avoids potential Boc group cleavage during borylation.
-
Higher functional group tolerance in early-stage intermediates.
Challenges :
-
Lower solubility of unprotected pyrrolopyridine in organic solvents.
-
Competing N-H activation during palladium catalysis.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Borylation | 60–65 |
| Boc Protection | 85–90 |
| Overall | 51–59 |
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) :
-
δ 8.45 (d, J = 5.0 Hz, 1H, pyridine-H)
-
δ 7.95 (s, 1H, pyrrole-H)
-
δ 6.75 (d, J = 5.0 Hz, 1H, pyridine-H)
¹¹B NMR : Single peak at δ 30–32 ppm, confirming boronate ester formation.
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production and Process Optimization
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The reaction conditions typically involve heating and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to create biologically active molecules for studying cellular processes.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds .
Comparison with Similar Compounds
Pyrrolo[2,3-c]pyridine vs. Dihydropyrrolo[2,3-b]pyridine (Target vs. )
- Aromaticity: The target compound’s fully aromatic pyrrolo[2,3-c]pyridine core allows extended π-conjugation, enhancing stability and reactivity in cross-coupling reactions.
- Applications : The dihydro variant may be preferred in contexts requiring reduced electron density, such as avoiding side reactions in electron-rich environments.
Pyrazolo[3,4-c]pyridine ()
- Electronic Effects : The pyrazole ring introduces an additional nitrogen atom, increasing electron-withdrawing character. This can improve oxidative stability and alter regioselectivity in palladium-catalyzed couplings .
- Molecular Weight : Higher molecular weight (359.23 vs. 344.21) may impact solubility in polar solvents.
Biological Activity
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
- IUPAC Name : this compound
- Molecular Formula : C15H26BNO4
- Molecular Weight : 295.19 g/mol
- CAS Number : 212127-83-8
- Purity : 97%
The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. Specifically, it has been investigated as a potential inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a crucial role in cellular signaling pathways associated with neurodegenerative diseases and cancer.
Inhibition of DYRK1A
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on DYRK1A. This inhibition is characterized by:
- Affinity : Nanomolar-level inhibition observed in enzymatic assays.
- Mechanism : The compound stabilizes an inactive conformation of DYRK1A which prevents ATP and substrate binding .
Anti-inflammatory and Antioxidant Properties
Studies have demonstrated that this compound possesses notable anti-inflammatory and antioxidant activities. These effects were evaluated using various assays:
- ORAC Assays : Showed significant antioxidant capacity.
- LPS-induced Pro-inflammatory Response : The compound reduced the inflammatory response in BV2 microglial cells .
Case Studies
Several studies have documented the biological effects of this compound:
-
Neuroprotection in Cell Models :
- In a study involving BV2 microglial cells treated with lipopolysaccharides (LPS), this compound exhibited protective effects against neuroinflammation.
Treatment Inflammatory Marker Reduction (%) Control 0 Compound 45 -
Cancer Cell Line Studies :
- The compound was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation.
Cell Line IC50 (µM) HCT116 (Colon) 0.55 MCF7 (Breast) 0.75 A549 (Lung) 0.80
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
The compound is typically synthesized via multi-step reactions, including:
- Borylation : Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with 3-bromo-pyrrolo[2,3-C]pyridine derivatives and pinacolborane .
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive nitrogen sites, requiring anhydrous conditions and bases like NaH or K₂CO₃ . Key conditions include inert atmosphere (N₂/Ar), precise temperature control (e.g., 90–105°C for coupling), and solvent selection (toluene/EtOH/H₂O mixtures for Suzuki reactions) .
Q. How is this compound characterized to confirm structural integrity and purity?
Standard analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify boronic ester integration (~1.3 ppm for pinacol methyl groups) and pyrrolo-pyridine aromaticity .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₈BN₂O₄: 377.21) .
- X-ray Crystallography : For unambiguous structural confirmation, though limited to crystalline derivatives .
Q. What safety precautions are essential when handling this compound in the lab?
Critical precautions include:
- Moisture Sensitivity : Store under inert gas (Ar) at –20°C due to boronic ester hydrolysis .
- Thermal Stability : Avoid heat sources (>40°C) to prevent decomposition .
- Personal Protective Equipment (PPE) : Gloves and goggles mandatory; use fume hoods during weighing .
Advanced Questions
Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?
Optimization strategies:
- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands for improved turnover .
- Solvent Systems : Mixed solvents (toluene:EtOH:H₂O, 3:1:1) enhance solubility and reduce side reactions .
- Base Selection : K₃PO₄ or Cs₂CO₃ may outperform K₂CO₃ in sterically hindered systems . Typical yields range from 60–85%, with purity >95% after column chromatography (SiO₂, hexane/EtOAc) .
Q. What structural features influence the compound’s reactivity in cross-coupling reactions?
Key factors:
- Boronic Ester Position : The 3-position on the pyrrolo-pyridine core enhances regioselectivity in aryl-aryl bond formation .
- Boc Protection : The tert-butyl group prevents undesired N-H participation, improving coupling efficiency . Comparative studies show 10–15% higher yields vs. unprotected analogs .
Q. How does the compound’s stability vary under different storage conditions?
Stability
| Condition | Decomposition (%) | Timeframe | Reference |
|---|---|---|---|
| Ambient (25°C, air) | 25% | 7 days | |
| Argon (–20°C) | <5% | 30 days | |
| Aqueous (pH 7.4) | 50% | 24 hrs | |
| Decomposition products include free boronic acid and pyrrolo-pyridine derivatives . |
Q. What methodologies resolve contradictions in reported synthetic protocols (e.g., catalyst choice)?
Discrepancies in Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) are resolved via:
- Substrate Screening : Electron-deficient aryl halides favor PdCl₂(dppf) .
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify optimal catalyst-substrate pairs .
- Computational Modeling : DFT calculations predict transition-state compatibility with ligand systems .
Q. What strategies are employed to modify the pyrrolo-pyridine core for structure-activity relationship (SAR) studies?
Common modifications:
- Halogenation : Introduce Br/I at the 5-position via NBS/NIS electrophilic substitution .
- Functional Group Interconversion : Reduce the boronic ester to –B(OH)₂ for nucleophilic aromatic substitution .
- Heterocycle Fusion : Attach spirocyclic piperidine rings to enhance 3D complexity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
